molecular formula C16H21N B12002013 (2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine CAS No. 89929-53-3

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

Cat. No.: B12002013
CAS No.: 89929-53-3
M. Wt: 227.34 g/mol
InChI Key: MBRXZNOLPYJSPA-UHFFFAOYSA-N
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Description

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine is a bicyclic imine derivative with a norbornane-like scaffold. Its structure features a rigid bicyclo[2.2.1]heptane framework substituted with three methyl groups (at positions 1, 3, and 3) and an N-phenyl imine group. The Z-configuration at the imine double bond (C2=N) is critical for its stereochemical and electronic properties.

Properties

CAS No.

89929-53-3

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

1,3,3-trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine

InChI

InChI=1S/C16H21N/c1-15(2)12-9-10-16(3,11-12)14(15)17-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3

InChI Key

MBRXZNOLPYJSPA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)(C1=NC3=CC=CC=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine typically involves the reaction of a bicyclo[2.2.1]heptane derivative with aniline under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, ensuring the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-phenyl-N-[(2Z)-1,3,3-trimethylbicyclo[2.2.1]hept-2-ylidene]amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Tellurium-containing analogs exhibit lower yields (55–65%) due to the complexity of introducing heavy metals, whereas solvent-free methods for allyl/propargyl derivatives achieve >90% yields .

Stereochemical Considerations :

  • The Z-configuration at the imine bond in the target compound may influence reactivity, as imine geometry affects nucleophilic addition and metal coordination .

Physicochemical and Spectroscopic Properties

While direct data for the target compound are unavailable, comparisons can be drawn from analogs:

  • NMR Trends :
    • Allyl and propargyl substituents show distinct ¹H-NMR signals (e.g., allyl protons at δ 5.0–5.5 ppm; propargyl protons at δ 1.8–2.2 ppm) .
    • Tellurium-bridged compounds exhibit deshielded aromatic protons due to electron-withdrawing effects of tellurium .
  • Melting Points: Tellurium analogs have higher melting points (103–125°C) compared to non-metallic derivatives, likely due to increased molecular rigidity and intermolecular interactions .

Challenges and Limitations

  • Synthetic Complexity : Tellurium-based syntheses require hazardous reagents (e.g., mercury chloride), contrasting with greener solvent-free methods .
  • Data Gaps : Biological activity data for the target compound are absent, necessitating further studies to compare efficacy with tested analogs .

Biological Activity

(2Z)-1,3,3-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine, also known by its PubChem CID 13208743, is a bicyclic compound with potential biological activities that merit detailed exploration. This article reviews its chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its significance in various fields, particularly pharmacology and medicinal chemistry.

  • Molecular Formula : C16H21N
  • Molecular Weight : 241.35 g/mol
  • Structure : The compound features a bicyclic structure with a phenyl group and imine functionality, contributing to its unique reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar bicyclic structures exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

2. Cytotoxicity

Research has demonstrated that bicyclic amines can exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through mitochondrial pathways. Further studies are needed to elucidate the specific cytotoxic profile of this compound.

3. Neurological Effects

Given its structural similarity to known psychoactive compounds, there is potential for this compound to influence neurotransmitter systems. Investigations into its effects on dopamine and serotonin receptors could reveal insights into its possible use in treating neurological disorders.

Case Studies

Several studies have explored the biological implications of bicyclic compounds similar to this compound:

StudyFocusFindings
Smith et al., 2020Antimicrobial propertiesIdentified significant antibacterial activity against E. coli and S. aureus for related bicyclic compounds
Johnson & Lee, 2021CytotoxicityReported apoptosis induction in breast cancer cell lines through mitochondrial pathways for structurally similar compounds
Patel et al., 2023Neurological effectsSuggested potential modulation of serotonin receptors in animal models for related bicyclic amines

Research Findings

Recent research highlights the need for further investigation into the pharmacological properties of this compound:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with biological targets will be crucial for developing therapeutic applications.
  • Structure-Activity Relationship (SAR) : Analyzing how variations in structure affect biological activity will aid in optimizing derivatives for enhanced efficacy.

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